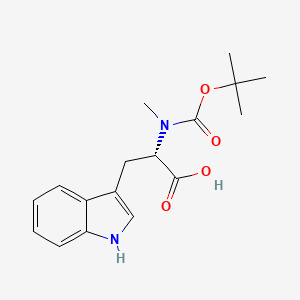

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

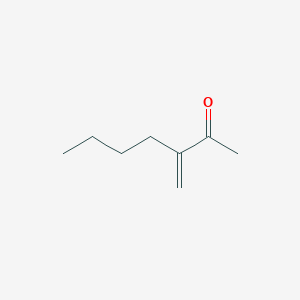

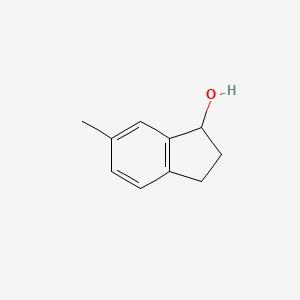

The compound (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid is a derivative of the amino acid tryptophan, which is significant in various physiological and biochemical functions. The presence of the tert-butoxycarbonyl group indicates that it is a protected form of the amino acid, commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process.

Synthesis Analysis

The synthesis of related compounds involves the use of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which is stirred in acetic acid and then allowed to naturally evaporate to form colorless single crystals suitable for X-ray analysis . Another related synthesis involves the 1,3-dipolar cycloaddition of anthracenenitrile oxide with N-Boc protected (S)-alanine allyl ester as the dipolarophile . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest that protecting groups and cycloaddition reactions may be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined to be monoclinic with specific crystallographic parameters. The indole ring within this structure is essentially planar, which is a common feature of indole-containing compounds . This planarity is likely to be preserved in the compound of interest due to the similarity in the indole moiety.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the presence of the tert-butoxycarbonyl group suggests that it can undergo reactions typical of Boc-protected amino acids, such as deprotection under acidic conditions to yield the free amino group for further reactions .

Physical and Chemical Properties Analysis

The physical properties of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, include the formation of colorless crystals and specific crystallographic measurements . The chemical properties are characterized by the ability to form hydrogen bonds, which stabilize the crystal structure. The protonated nitrogen atoms interact with anions, acetic acid, and water molecules through hydrogen bonding . These properties are indicative of the behavior of the compound in a crystalline state and may provide insights into the solubility and stability of the compound of interest.

科学的研究の応用

Enantioselective Synthesis

- Neuroexcitant Analogues : Enantioselective synthesis of neuroexcitant analogues such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA, using tert-butoxycarbonyl protected derivatives (Pajouhesh et al., 2000).

Synthesis of Bioactive Compounds

- Natural Product Synthesis : Synthesis of key intermediates like (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, involved in the biosynthesis of essential biomolecules such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).

- Antibiotic Analogues : Creation of organometallic analogues of antibiotics like platensimycin, demonstrating the utility of this compound in medicinal chemistry (Patra et al., 2012).

Crystal Structure Analysis

- Detailed crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, providing insights into molecular geometry and interactions relevant to pharmaceutical and food industries (Li et al., 2009).

Metabolic Studies

- Investigation of organic acids in the metabolism of extremophiles, where derivatives of this compound are found as metabolic byproducts (Rimbault et al., 1993).

Material Science Applications

- Polymer Synthesis : Synthesis and study of amino acid-based polyacetylenes for material science applications, demonstrating the versatility of this compound in creating advanced materials (Gao et al., 2003).

Biological Activity Studies

- Research into the biological activity of Schiff bases derived from this compound, contributing to our understanding of its potential pharmacological uses (Radhakrishnan et al., 2020).

Safety And Hazards

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQCIKDAEIMMEU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Nalpha-methyl-L-tryptophan | |

CAS RN |

141408-33-5 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)